molecular formula C21H22O9 B1240066 Gaylussacin CAS No. 38232-08-5

Gaylussacin

Cat. No.: B1240066
CAS No.: 38232-08-5
M. Wt: 418.4 g/mol
InChI Key: UPCRMPLOWXXPFK-BNVRZUOOSA-N
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Chemical Reactions Analysis

Types of Reactions

Gaylussacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions are typically optimized to ensure high yield and purity of the final product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which have enhanced binding affinity and stability with target receptors . These derivatives are often used in further studies to evaluate their therapeutic potential.

Properties

CAS No.

38232-08-5

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

IUPAC Name

2-hydroxy-6-[(E)-2-phenylethenyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

InChI

InChI=1S/C21H22O9/c22-10-15-17(24)18(25)19(26)21(30-15)29-13-8-12(16(20(27)28)14(23)9-13)7-6-11-4-2-1-3-5-11/h1-9,15,17-19,21-26H,10H2,(H,27,28)/b7-6+/t15-,17-,18+,19-,21-/m1/s1

InChI Key

UPCRMPLOWXXPFK-BNVRZUOOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O

SMILES

C1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O

Synonyms

gaylussacin

Origin of Product

United States

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